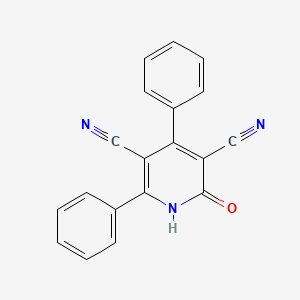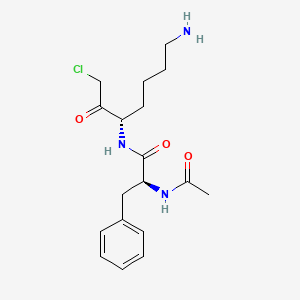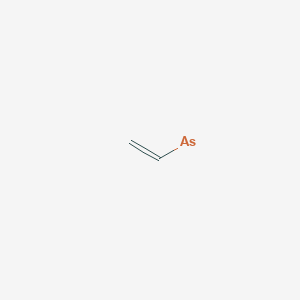
Vinylarsine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethenylarsane can be synthesized through several methods. One common approach involves the reaction of arsine (AsH3) with acetylene (C2H2) under controlled conditions. This reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the ethenylarsane compound.
Industrial Production Methods: In an industrial setting, the production of ethenylarsane may involve the use of high-pressure reactors and specialized catalysts to ensure efficient and scalable synthesis. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethenylarsane undergoes various chemical reactions, including:
Oxidation: Ethenylarsane can be oxidized to form ethenylarsenic oxide (C2H3AsO).
Reduction: Reduction reactions can convert ethenylarsane to simpler arsenic-containing compounds.
Substitution: The vinyl group in ethenylarsane can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Catalysts: Transition metal catalysts, such as palladium or platinum complexes, are often employed in substitution reactions.
Major Products:
Oxidation Products: Ethenylarsenic oxide (C2H3AsO).
Reduction Products: Simpler arsenic compounds, such as arsine (AsH3).
Substitution Products: Various substituted ethenylarsane derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethenylarsane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.
Medicine: Ethenylarsane derivatives are being explored for their potential use in pharmaceuticals, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethenylarsane involves its interaction with various molecular targets. The vinyl group allows it to participate in addition and substitution reactions, which can modify the structure and function of biological molecules. The pathways involved in these reactions are influenced by the specific reagents and conditions used.
Comparación Con Compuestos Similares
Ethenylphosphine (C2H3PH2): Similar to ethenylarsane but with phosphorus instead of arsenic.
Ethenylstibine (C2H3SbH2): Contains antimony in place of arsenic.
Ethenylbismuthine (C2H3BiH2): Features bismuth instead of arsenic.
Uniqueness: Ethenylarsane is unique due to the presence of arsenic, which imparts distinct chemical properties compared to its phosphorus, antimony, and bismuth analogs
Propiedades
Fórmula molecular |
C2H3As |
|---|---|
Peso molecular |
101.97 g/mol |
InChI |
InChI=1S/C2H3As/c1-2-3/h2H,1H2 |
Clave InChI |
SZRIDEXXOYUJIS-UHFFFAOYSA-N |
SMILES canónico |
C=C[As] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


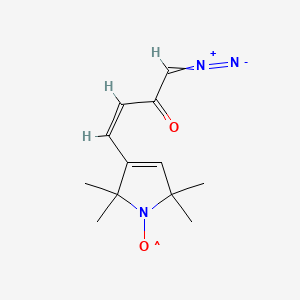
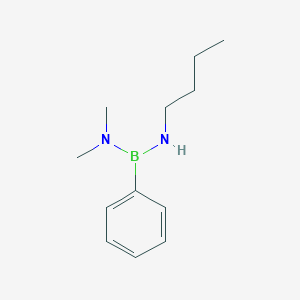
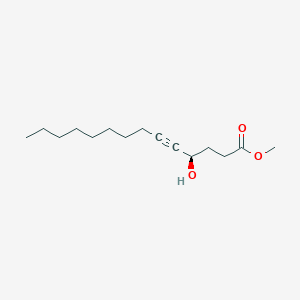
![6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440481.png)


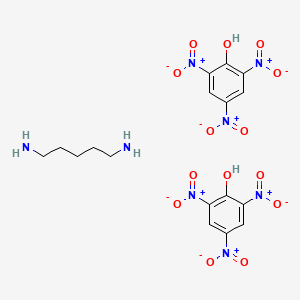

![2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B14440500.png)
